Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
Description
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, coupled via an ether linkage to a methyl benzoate moiety.
Properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-12-6-4-5-11(7-12)16(19)20-3/h4-8H,1-3H3 |
InChI Key |
FOFZAJYPZRVHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC(=C3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.
Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base.
Ether linkage formation: The thieno[2,3-d]pyrimidine core is then reacted with methyl 3-hydroxybenzoate under conditions that promote ether bond formation, such as using a suitable dehydrating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .
Scientific Research Applications
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural differences among analogs lie in substituent patterns on the thienopyrimidine core and the aromatic ester moiety. The table below summarizes critical data from the evidence:
- Electron-withdrawing groups (e.g., ester in 26) may reduce nucleophilic reactivity at the pyrimidine oxygen, affecting further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
